Benzyl Cyclohex-3-ene-1-carboxylate

Catalog No.
S762103
CAS No.
91503-67-2
M.F
C14H16O2
M. Wt
216.27 g/mol
Availability
In Stock
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Benzyl Cyclohex-3-ene-1-carboxylate

CAS Number

91503-67-2

Product Name

Benzyl Cyclohex-3-ene-1-carboxylate

IUPAC Name

benzyl cyclohex-3-ene-1-carboxylate

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2

InChI Key

MJEQUKHBEDFOSW-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2

Biochemistry

Pharmaceuticals

Industrial Applications

Application Summary: Benzyl Cyclohex-3-ene-1-carboxylate is used in industrial applications for the treatment of saline waters, serving as a model compound for aromatic constituents in advanced oxidation processes (AOPs) .

Experimental Methods: The compound is subjected to UV/H2O2 and UV/S2O8 (2-) AOP treatments to compare the efficiency of organic contaminant destruction in the presence of halides .

Results: The studies provide insights into the effectiveness of different AOP treatments, contributing to the development of more efficient water treatment technologies .

Organic Synthesis

Application Summary: In organic synthesis, Benzyl Cyclohex-3-ene-1-carboxylate is used for the preparation of nucleosides through key reactions like the Mitsunobu reaction .

Results: The synthesis yields a series of nucleosides, showcasing the versatility of the compound in creating various organic molecules .

Analytical Chemistry

Application Summary: In analytical chemistry, Benzyl Cyclohex-3-ene-1-carboxylate is used to study the enantioselectivity of enzymes, providing a better understanding of biochemical reactions .

Experimental Methods: The compound is used in assays to measure the activity and selectivity of enzymes like esterase BioH in hydrolyzing racemic mixtures .

Results: The research has led to improved enantioselectivity, with the mutant enzyme showing significantly higher S-selectivity .

Material Science

Application Summary: Benzyl Cyclohex-3-ene-1-carboxylate finds applications in material science for the development of new materials with potential use in drug delivery systems .

Experimental Methods: The compound is incorporated into polymeric matrices to study its release profiles and interaction with other materials .

Results: The studies contribute to the design of novel materials that can effectively deliver drugs, highlighting the compound’s role in material science .

Benzyl cyclohex-3-ene-1-carboxylate is an organic compound characterized by its structure, which includes a benzyl group attached to a cyclohexene ring with a carboxylate functional group. Its molecular formula is C14H16O2C_{14}H_{16}O_{2}, and it has a molecular weight of approximately 216.28 g/mol. The compound exhibits unique structural features that contribute to its chemical reactivity and biological properties.

, including:

  • Halogenation: The compound can undergo halogenation reactions, such as bromination or iodination, when treated with reagents like N-bromosuccinimide or N-iodosuccinimide, leading to the formation of halogenated derivatives .
  • Fluorofunctionalization: Recent studies have shown that benzyl cyclohex-3-ene-1-carboxylate can be fluorinated using Deoxo-Fluor reagents, yielding fluorinated products that may exhibit enhanced biological activity .
  • Esterification: The carboxylic acid functionality allows for esterification reactions with alcohols, which can modify the compound's properties and applications.

The synthesis of benzyl cyclohex-3-ene-1-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired cyclohexene structure.
  • Esterification: The reaction between benzyl alcohol and cyclohexene carboxylic acid can produce benzyl cyclohex-3-ene-1-carboxylate.
  • Functionalization of Alkenes: Utilizing functionalization techniques on alkenes can lead to the formation of this compound through selective reactions .

Benzyl cyclohex-3-ene-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may find applications in polymer chemistry and material design.

Interaction studies involving benzyl cyclohex-3-ene-1-carboxylate focus on its reactivity with other chemical species. These studies reveal insights into its potential as a building block for more complex molecules and its behavior in biological systems. Investigating these interactions can help identify synergistic effects when combined with other compounds.

Several compounds share structural similarities with benzyl cyclohex-3-ene-1-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Benzyl 3-cyclohexene-1-carboxylateSimilar carboxylate structurePotentially different reactivity patterns
Cyclohexenecarboxylic acidLacks the benzyl groupMore acidic properties
Benzyl cyclohexa-1,3-diene-1-carboxylateContains diene functionalityDifferent electronic properties

Benzyl cyclohex-3-ene-1-carboxylate is unique due to its specific arrangement of functional groups and its potential biological activities, setting it apart from these similar compounds. The presence of both the benzyl group and the cyclic structure provides distinct reactivity and functionalization opportunities not found in others.

Benzyl Cyclohex-3-ene-1-carboxylate is formally classified as an aromatic ester compound with the molecular formula Carbon₁₄Hydrogen₁₆Oxygen₂ and a molecular weight of 216.27 grams per mole. The compound is registered under Chemical Abstracts Service number 91503-67-2 and carries the International Union of Pure and Applied Chemistry name benzyl cyclohex-3-ene-1-carboxylate. The molecular structure features a benzyl group (phenylmethyl) linked through an ester bond to a cyclohex-3-ene-1-carboxylic acid derivative, creating a compound that bridges aromatic and aliphatic chemistry.

The structural characterization reveals several key molecular descriptors that define its chemical identity. The Simplified Molecular Input Line Entry System representation is documented as Carbon₁Carbon₂Carbon(Carbon₃Carbon₄Carbon₅Carbon₁)Carbon(equals Oxygen)Oxygen Carbon₆Carbon₇equals Carbon₈Carbon₉equals Carbon₁₀Carbon₁₁equals Carbon₁₂Carbon₁₃equals Carbon₁₄Carbon₇. The International Chemical Identifier string provides additional structural specificity: InChI equals 1S/Carbon₁₄Hydrogen₁₆Oxygen₂/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2. These molecular descriptors establish the compound's precise structural framework and facilitate its identification in chemical databases and literature.

The compound exists as various synonyms in chemical literature, including Benzyl Cyclohex-3-ene-1-carboxylate, 3-Cyclohexene-1-carboxylic acid phenylmethyl ester, and Benzyl plus-minus-3-cyclohexene-1-carboxylate. The systematic nomenclature reflects the ester functional group formed between benzyl alcohol and 3-cyclohexene-1-carboxylic acid, emphasizing the compound's classification within the broader category of benzyl esters. The presence of the cyclohexene ring with its positioned double bond introduces additional complexity to the molecular architecture, creating opportunities for diverse chemical transformations and stereochemical considerations.

PropertyValueReference
Molecular FormulaC₁₄H₁₆O₂
Molecular Weight216.27 g/mol
Chemical Abstracts Service Number91503-67-2
PubChem Compound Identifier11020300
International Chemical Identifier KeyMJEQUKHBEDFOSW-UHFFFAOYSA-N

Historical Development and Synthesis Evolution

The development of Benzyl Cyclohex-3-ene-1-carboxylate synthesis methodologies reflects the broader evolution of ester formation techniques in organic chemistry. Traditional approaches to benzyl ester synthesis have historically relied on Fischer esterification protocols, which involve the acid-catalyzed reaction between carboxylic acids and alcohols under equilibrium conditions. These classical methods require careful control of reaction parameters, including temperature regulation, solvent selection, and catalyst concentration, to optimize product yield and minimize side reactions. The equilibrium nature of Fischer esterification necessitates the use of excess reactants or water removal techniques to drive the reaction toward ester formation.

Contemporary synthetic approaches have expanded beyond traditional esterification methods to include more sophisticated coupling strategies. The Mitsunobu reaction has emerged as a particularly valuable tool for benzyl ester synthesis, offering advantages in terms of stereochemical control and reaction efficiency. This methodology employs triphenylphosphine and azodicarboxylate reagents such as diethyl azodicarboxylate or diisopropyl azodicarboxylate to facilitate the coupling of alcohols with carboxylic acids under mild conditions. The Mitsunobu protocol demonstrates particular utility in the synthesis of complex natural products, where stereochemical fidelity and functional group tolerance are critical considerations.

Recent developments in Mitsunobu chemistry have introduced novel reagent systems that address traditional limitations associated with product purification and reaction scope. New azodicarboxylate reagents have been developed to facilitate easier workup procedures and accommodate more challenging substrate combinations, including sterically hindered alcohols and weakly acidic nucleophiles. These advances have expanded the applicability of Mitsunobu chemistry to include carbon-carbon bond forming reactions and complex cyclization processes, demonstrating the continued evolution of this synthetic methodology.

The synthesis of Benzyl Cyclohex-3-ene-1-carboxylate specifically benefits from these methodological advances, particularly when stereochemical considerations are paramount. The compound's cyclohexene ring system presents opportunities for stereoselective transformations, and the choice of synthetic approach can significantly influence the stereochemical outcome. Advanced techniques such as asymmetric catalysis and enzymatic resolution have been explored to access enantiomerically enriched variants of related cyclohexene carboxylate esters, highlighting the intersection between synthetic methodology and stereochemical control.

Significance in Organic Chemistry

Benzyl Cyclohex-3-ene-1-carboxylate occupies a significant position in organic chemistry due to its versatile structural features and diverse reactivity patterns. The compound serves as an important model system for understanding ester chemistry and provides valuable insights into the behavior of mixed aromatic-aliphatic systems. The presence of both aromatic and aliphatic components within a single molecular framework creates unique opportunities for investigating electronic effects, steric interactions, and conformational dynamics that influence chemical reactivity and physical properties.

The cyclohexene ring system within the compound represents a particularly valuable structural motif in synthetic organic chemistry. This six-membered ring with its positioned double bond provides multiple reactive sites for chemical transformation, including alkene functionalization, ring expansion reactions, and stereoselective additions. The specific positioning of the double bond between carbons 3 and 4 of the cyclohexene ring creates distinct reactivity patterns that differentiate this compound from other cyclohexene derivatives. These structural features have made Benzyl Cyclohex-3-ene-1-carboxylate a useful substrate for investigating reaction mechanisms and developing new synthetic methodologies.

The benzyl ester functionality contributes additional synthetic utility through its well-established role as a protecting group in organic synthesis. Benzyl esters are particularly valued for their stability under basic conditions and their susceptibility to mild hydrogenolysis, allowing for selective deprotection without affecting other functional groups. This protecting group strategy has found extensive application in peptide synthesis, carbohydrate chemistry, and natural product synthesis, where temporary masking of carboxylic acid functionality is required during multistep synthetic sequences.

Contemporary research has highlighted the compound's significance in enzymatic studies and biocatalysis applications. The nearly symmetric nature of the cyclohexene ring system presents interesting challenges for enzymatic recognition and discrimination, making it a valuable substrate for investigating enzyme selectivity and developing enantioselective biocatalysts. Studies have demonstrated that engineered carboxylesterases can achieve high levels of enantioselectivity when hydrolyzing racemic mixtures of related cyclohexene carboxylate esters, providing insights into enzyme-substrate interactions and the molecular basis of stereochemical recognition.

Application AreaSpecific UseKey Advantages
Synthetic ChemistryBuilding BlockVersatile reactivity patterns
Protecting GroupsCarboxyl ProtectionSelective deprotection capability
Enzymatic StudiesStereoselectivity ResearchModel substrate for discrimination
Material ScienceAdvanced Oxidation ProcessesEnvironmental applications

Research Landscape and Current Knowledge Gaps

The current research landscape surrounding Benzyl Cyclohex-3-ene-1-carboxylate encompasses diverse areas of investigation, reflecting the compound's multifaceted utility in chemical science. Recent studies have focused primarily on enzymatic applications, synthetic methodology development, and environmental chemistry applications, revealing both significant advances and areas requiring further investigation. The enzymatic research has been particularly productive, with genome mining approaches leading to the identification of novel carboxylesterases capable of highly enantioselective resolution of cyclohexene carboxylate derivatives.

Enzymatic resolution studies have achieved remarkable progress in understanding the molecular basis of stereochemical recognition in nearly symmetric substrates. Research has demonstrated that specific carboxylesterases can achieve enantioselectivity values exceeding 90 percent when processing racemic cyclohexene carboxylate methyl esters, with CarEst3 emerging as a particularly effective biocatalyst. These studies have revealed important structure-activity relationships, showing that shorter chain length esters generally exhibit higher enantioselectivity compared to longer chain variants, providing valuable insights for rational enzyme design and substrate optimization.

Advanced oxidation process research has explored the environmental fate and transformation of Benzyl Cyclohex-3-ene-1-carboxylate under various treatment conditions. Studies investigating ultraviolet/hydrogen peroxide and ultraviolet/persulfate systems have provided insights into the degradation pathways and treatment efficiency for aromatic contaminants in aqueous systems. This research has implications for water treatment technology development and environmental remediation strategies, particularly in industrial wastewater treatment applications where aromatic compounds may be present.

Despite these advances, several significant knowledge gaps remain in the understanding of Benzyl Cyclohex-3-ene-1-carboxylate chemistry and applications. The mechanistic details of enzymatic recognition and discrimination of nearly symmetric cyclohexene substrates require further investigation through computational modeling and structural biology approaches. Current understanding of enzyme-substrate interactions is primarily based on activity measurements and binding affinity calculations, but detailed structural information about enzyme-substrate complexes remains limited.

Synthetic methodology development represents another area with substantial research opportunities. While traditional esterification and Mitsunobu reactions provide reliable access to the compound, the development of catalytic asymmetric synthesis methods for accessing enantiomerically pure variants remains an active area of investigation. The exploration of novel coupling strategies, including cross-coupling reactions and enzymatic synthesis, could provide alternative synthetic routes with improved efficiency and selectivity.

The environmental chemistry and fate of Benzyl Cyclohex-3-ene-1-carboxylate in natural systems represents a relatively underexplored research area. While advanced oxidation process studies have provided insights into controlled treatment conditions, the compound's behavior in natural aquatic and terrestrial environments requires further investigation. Understanding biodegradation pathways, environmental persistence, and potential ecological impacts would provide valuable information for risk assessment and regulatory considerations.

Classical Synthetic Routes

Esterification Mechanisms

The synthesis of benzyl cyclohex-3-ene-1-carboxylate primarily relies on classical esterification reactions between cyclohex-3-ene-1-carboxylic acid and benzyl alcohol. The Fischer esterification represents the most fundamental approach, utilizing acid catalysts such as sulfuric acid or para-toluenesulfonic acid under thermal conditions . This mechanism proceeds through protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by benzyl alcohol and subsequent water elimination.

The reaction mechanism involves formation of a tetrahedral intermediate, with the equilibrium driven toward ester formation through removal of water by azeotropic distillation or use of dehydrating agents . Typical reaction conditions require temperatures of 150-200°C with yields ranging from 60-80%, depending on the specific catalyst and reaction conditions employed.

Direct esterification using mineral acids remains widely applicable due to its simplicity and broad substrate tolerance. However, the harsh conditions may lead to side reactions including elimination of the cyclohexene double bond or aromatic substitution reactions [2].

Precursor Selection and Preparation

The selection of appropriate precursors significantly impacts the overall synthetic efficiency. Cyclohex-3-ene-1-carboxylic acid serves as the primary carboxylic acid component, which can be prepared through various routes including Diels-Alder cycloaddition of butadiene with acrylic acid derivatives [3]. The acid precursor exhibits molecular weight of 126.15 g/mol and demonstrates good stability under standard storage conditions [4].

Benzyl alcohol functions as the nucleophilic component, offering excellent reactivity due to the electron-donating nature of the benzyl group. The benzylic position provides stabilization through resonance, facilitating the esterification process [5]. Alternative benzyl sources include benzyl chloride with base-promoted conditions or benzyl acetate through transesterification.

Precursor purity significantly influences reaction outcomes, with impurities such as water content critically affecting esterification equilibrium [6]. Cyclohex-3-ene-1-carboxylic acid requires purification through crystallization or distillation to achieve analytical purity exceeding 98% [7].

Yield Optimization Strategies

Multiple strategies enhance esterification yields through thermodynamic and kinetic control. Azeotropic distillation employs toluene or benzene to remove water continuously, driving the equilibrium toward product formation . This approach typically increases yields from 60% to 80-85% under optimized conditions.

Excess alcohol strategy utilizes 2-5 equivalents of benzyl alcohol to shift equilibrium toward ester formation. The Dean-Stark apparatus enables continuous water removal while maintaining reaction temperature [8]. Molecular sieves (4Å) provide an alternative water removal method, particularly effective for small-scale reactions.

Catalyst optimization involves screening various acid catalysts including para-toluenesulfonic acid (PTSA), sulfuric acid, and Lewis acids. PTSA demonstrates superior performance with yields up to 85% while minimizing side reactions . The catalyst loading typically ranges from 5-10 mol% based on the limiting reagent.

Contemporary Synthesis Approaches

Catalytic Methodologies

Modern catalytic approaches offer enhanced selectivity and milder reaction conditions compared to classical methods. Iron-catalyzed esterification utilizing ionic iron(III) complexes containing imidazolinium cations represents a significant advancement [9]. These catalysts enable esterification at temperatures as low as 40°C with di-tert-butyl peroxide as oxidant.

The iron-catalyzed system demonstrates exceptional sterically hindered tolerance and provides yields of 20-74% under optimized conditions [9]. The catalyst loading of 5 mol% proves sufficient for efficient conversion, with the iron complex remaining air-stable and readily available.

Bismuth-catalyzed esterification employs bismuth(III) triflate as a highly efficient catalyst, achieving complete conversion under optimized conditions [8]. The mechanism involves formation of bismuth(III) carboxylate species as the active catalytic intermediate. Reaction conditions of 150°C for 6 hours with 1 mol% catalyst loading provide quantitative yields.

Benzyne-mediated esterification offers a novel approach under mild conditions through selective nucleophilic addition of carboxylic acids to benzyne intermediates [5]. This methodology demonstrates broad substrate scope and high efficiency, with yields ranging from 70-90% at room temperature.

Green Chemistry Applications

Contemporary synthetic approaches increasingly emphasize green chemistry principles to minimize environmental impact. Atom economy considerations favor cycloaddition reactions such as Diels-Alder processes, which achieve atom economies exceeding 95% through complete incorporation of starting materials [3] [10].

Solvent-free methodologies eliminate organic solvents entirely, utilizing neat conditions or solid-supported catalysts [11] [12]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields. These approaches demonstrate energy savings of 40-60% compared to conventional heating.

Catalytic turnover numbers (TON) for bismuth-catalyzed systems reach 20-50, indicating efficient catalyst utilization [8] [13]. Renewable feedstock integration utilizes biomass-derived starting materials, reducing carbon footprint by approximately 30% compared to petroleum-based precursors [14] [15].

Waste minimization strategies employ one-pot synthetic procedures, reducing purification steps and associated waste by 50-80% [16]. Water as solvent enables environmentally benign reaction conditions, particularly for enzyme-catalyzed transformations with high enantioselectivity.

Scale-up Considerations

Industrial implementation requires careful consideration of scale-up parameters affecting reaction efficiency and product quality. Heat transfer management becomes critical at pilot scale (10-100 g), where inadequate mixing can lead to 5-10% yield decreases [17]. Reactor design must accommodate efficient cooling systems and temperature control within ±2°C.

Mass transfer limitations at production scale (1-10 kg) necessitate enhanced agitation and optimized reactor geometry [18] [19]. Yield impacts typically range from 10-15% decrease compared to laboratory scale due to mixing inefficiencies and residence time distribution effects.

Process safety considerations at industrial scale (100-1000 kg) require continuous monitoring systems and automated control for temperature, pressure, and reactant addition [13]. Quality control protocols ensure consistent product specifications through in-line analytical techniques.

Economic factors influence catalyst selection, with emphasis on catalyst recovery and recycling systems. Continuous processing offers advantages over batch operations through improved heat and mass transfer, reduced processing times, and enhanced product consistency.

Flow Chemistry Integration

Flow chemistry applications provide enhanced control over reaction parameters and enable continuous processing. Microreactor systems offer residence times of 5-30 minutes with precise temperature control (±1°C), achieving throughputs of 1-10 g/h [20] [21]. The high surface-to-volume ratio enhances heat and mass transfer compared to batch reactors.

Packed bed reactors enable catalyst immobilization with residence times of 10-60 minutes and throughputs of 10-100 g/h [22] [15]. Continuous stirred tank reactors provide steady-state operation for multi-phase reactions with throughputs reaching 100-1000 g/h [13].

Multi-step flow systems integrate sequential transformations with residence times of 1-8 hours, enabling throughputs of 1-10 kg/h [20] [22]. These systems incorporate automated workup procedures and in-line monitoring for quality control.

Flow chemistry advantages include enhanced safety through reduced reagent inventory, improved reproducibility, and facile reaction optimization. Process intensification enables faster reaction screening and parameter optimization compared to traditional batch methods.

Structure-Activity Correlations in Synthesis

Electronic effects of the cyclohexene ring influence esterification reactivity through conjugation with the carboxylic acid functionality. The electron-withdrawing nature of the ester group affects the nucleophilicity of the benzyl alcohol, requiring optimization of reaction conditions based on substituent effects.

Steric considerations impact reaction kinetics, with bulky substituents on either the acid or alcohol components reducing reaction rates. Conformational flexibility of the cyclohexene ring provides multiple reactive conformations, with the preferred conformation determined by steric and electronic factors.

Reactivity patterns demonstrate that electron-rich benzyl alcohols react faster than electron-poor derivatives, following typical nucleophilic substitution trends. Substituent effects on the cyclohexene ring modulate both reaction rate and selectivity, with electron-donating groups enhancing reactivity [23].

Catalyst-substrate interactions determine reaction pathways, with Lewis acid catalysts favoring different mechanisms compared to Brønsted acids. Solvent effects influence reaction rates through stabilization of transition states and intermediates, with polar protic solvents generally enhancing esterification rates.

Purification and Characterization Protocols

Chromatographic Separation Techniques

Column chromatography represents the primary purification method for benzyl cyclohex-3-ene-1-carboxylate, utilizing silica gel as the stationary phase with hexane/ethyl acetate gradient elution [24] [25]. Typical purification achieves 90-98% purity with retention factors (Rf) of 0.4-0.6 in 4:1 hexane/ethyl acetate.

High-performance liquid chromatography (HPLC) provides both analytical and preparative capabilities using reverse-phase columns such as Newcrom R1 [26]. Mobile phases consist of acetonitrile/water/phosphoric acid systems, enabling baseline separation and purity assessment exceeding 99%.

Preparative HPLC scales up for gram-quantity purifications, with loading capacities of 100-500 mg per injection. Chiral HPLC employs OD-H columns for enantiomeric purity determination, achieving complete resolution of enantiomers with retention time differences of 2-5 minutes [27] [28].

Thin-layer chromatography (TLC) serves as a rapid analytical technique for reaction monitoring and purity assessment. Gradient elution protocols optimize separation efficiency, with typical solvent systems progressing from 10:1 to 2:1 hexane/ethyl acetate ratios.

Crystallization Methods

Crystallization techniques provide high-purity products through controlled nucleation and crystal growth. Ethanol crystallization represents the preferred method, utilizing cooling from reflux temperature to room temperature for optimal crystal formation [29] [7]. This approach achieves 95-99% purity with excellent recovery yields.

Chiral resolution through crystallization with chiral auxiliaries enables enantiomeric purification to >99% enantiomeric excess [30] [7]. Seeded crystallization enhances nucleation control and crystal habit modification, improving filtration characteristics and product handling.

Recrystallization optimization involves solvent screening, cooling rate control, and anti-solvent addition. Temperature programming with controlled cooling rates of 0.5-1°C/minute optimizes crystal size and purity. Solvent selection balances solubility at elevated temperatures with crystallization efficiency at lower temperatures.

Co-crystallization with suitable co-formers can enhance stability and handling properties. Polymorph screening identifies optimal crystal forms for processing and storage stability.

Analytical Purity Verification

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural confirmation and purity assessment. ¹H NMR exhibits characteristic signals including benzyl methylene protons at 5.15 ppm and cyclohexene vinyl protons at 5.6-6.0 ppm [31] [32]. Integration ratios confirm structural assignment and detect impurities at levels below 5%.

¹³C NMR spectroscopy identifies carbon framework integrity with carbonyl carbon signals at 172-176 ppm and aromatic carbons at 128-137 ppm [33] [34]. Chemical shift patterns provide structural confirmation and detect regioisomers or structural rearrangements.

Infrared (IR) spectroscopy confirms functional group presence through characteristic absorption bands. Carbonyl stretching appears at 1735-1765 cm⁻¹ for ester functionality, while C-O stretching occurs at 1000-1300 cm⁻¹ [35] [36]. Aromatic C-H stretching at 3000-3100 cm⁻¹ confirms benzyl group presence.

Mass spectrometry provides molecular weight confirmation with molecular ion peaks at m/z 216, corresponding to the molecular formula C₁₄H₁₆O₂ [31] [37]. Fragmentation patterns include base peaks at m/z 91 (tropylium ion) and characteristic loss of 45 mass units (ethoxycarbonyl group).

Gas chromatography-mass spectrometry (GC-MS) enables purity assessment and impurity identification [4] [38]. Retention time consistency confirms compound identity, while peak area integration provides quantitative purity measurements typically exceeding 98%.

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Dates

Last modified: 08-15-2023

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